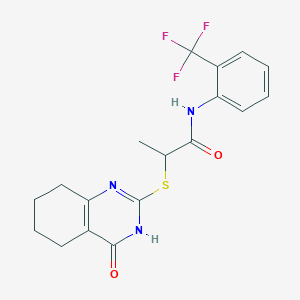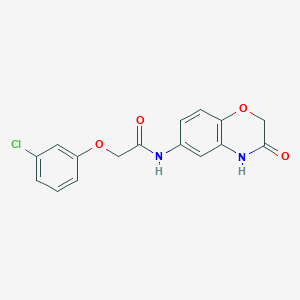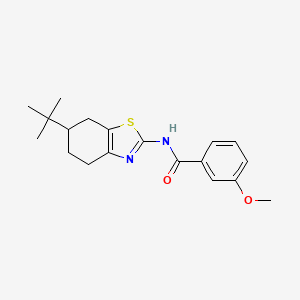![molecular formula C23H30N2O2 B11336497 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11336497.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide is a synthetic organic compound with a complex structure It features an azepane ring, a 4-methylphenyl group, and a 4-methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 4-methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the 4-methoxybenzamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H30N2O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-9-19(10-8-18)22(25-15-5-3-4-6-16-25)17-24-23(26)20-11-13-21(27-2)14-12-20/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26) |
Clé InChI |
CKFNWSSBDBXWEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(phenyl)methanone](/img/structure/B11336414.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11336437.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide](/img/structure/B11336460.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11336461.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11336464.png)

![2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11336471.png)
![1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336474.png)
![4-butyl-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11336481.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336482.png)
![N-(4-methylbenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336483.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336485.png)
